molecular formula C7H10ClFN2 B15294324 (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Cat. No.: B15294324
M. Wt: 179.64 g/mol
InChI Key: MPEHHZCSUKROFX-HRYRFEROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral fluoro-pyridine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it a valuable tool for studying metabolic pathways and reaction mechanisms.

Preparation Methods

The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a pyridine ring. The reaction typically uses reagents such as TBAF (tetra-n-butylammonium fluoride) and H2SO4 (sulfuric acid) as catalysts . The industrial production of this compound often involves large-scale synthesis using similar methods, ensuring high purity and yield.

Chemical Reactions Analysis

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and deuterium atoms in its structure can influence its reactivity and interaction with biological molecules. These interactions can affect the compound’s stability, bioavailability, and overall activity in biological systems .

Comparison with Similar Compounds

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

179.64 g/mol

IUPAC Name

(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3;

InChI Key

MPEHHZCSUKROFX-HRYRFEROSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl

Origin of Product

United States

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